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Compound of Interest

Compound Name:
(d(CH2)51,Tyr(Me)2,Arg8)-

Vasopressin

Cat. No.: B15572193 Get Quote

Technical Support Center:
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

vasopressin V1A receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.

Frequently Asked Questions (FAQs)
Q1: What is (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin?

A1: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also known as SKF 100273, is a synthetic

peptide and a selective antagonist of the vasopressin V1A receptor.[1][2] It is a structural

analog of vasopressin. Its chemical formula is C52H74N14O12S2, and it has a molecular

weight of 1151.38 g/mol . The peptide features a disulfide bridge between the first and sixth

amino acid residues.

Q2: What is the primary mechanism of action for this compound?

A2: The compound functions as a competitive antagonist at the vasopressin V1A receptor,

which is a G-protein coupled receptor (GPCR).[3] By binding to the V1A receptor, it blocks the

downstream signaling typically initiated by the endogenous ligand, arginine vasopressin (AVP).
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This blockade prevents the activation of the Gq/11 protein, thereby inhibiting the phospholipase

C (PLC) pathway and the subsequent mobilization of intracellular calcium.[4]

Q3: How should I dissolve and store the peptide?

A3: For optimal stability, the lyophilized peptide should be stored at -20°C. For reconstitution, it

is soluble in water up to 2 mg/mL. If solubility issues arise, some suppliers suggest trying a

10%-30% acetic acid solution or a small amount of DMSO.[1] Once in solution, it is

recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw

cycles, which can lead to degradation.

Q4: What are the known in vitro and in vivo effects of this antagonist?

A4: In vitro, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin effectively inhibits the increase in

intracellular calcium concentrations induced by both vasopressin and oxytocin.[2][5] In vivo, it

demonstrates potent and prolonged antivasopressor activity, counteracting the vasoconstrictive

effects of vasopressin.[5] Additionally, studies have shown it can induce anxiolytic-like effects in

the dorsal hippocampus.[5]

Troubleshooting Inconsistent Experimental Results
In Vitro Assay Issues
Q5: My IC50 values for the antagonist are variable between experiments. What are the

potential causes?

A5: Inconsistent IC50 values are a common issue in GPCR assays and can stem from several

factors:

Cell Health and Passage Number: The health, density, and passage number of the cells

used can significantly impact receptor expression levels and signaling efficiency. Use cells

within a consistent and narrow passage number range for all experiments and ensure high

viability.

Reagent Stability: The stability of both the antagonist and the agonist in the assay buffer can

affect the results. Prepare fresh dilutions of the peptides for each experiment from frozen

stocks. Vasopressin analogs can be unstable in solution over time.[6]
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Assay Equilibration Time: Antagonists, particularly those with slow binding kinetics, may

require a sufficient pre-incubation period to reach equilibrium at the receptor before the

addition of the agonist. If the pre-incubation time is too short, the antagonist may appear less

potent.

Agonist Concentration: The concentration of the agonist used to stimulate the cells is critical.

Ensure you are using a consistent concentration, typically the EC50 or EC80, across all

experiments.

Peptide Solubility and Adsorption: Poor solubility of the peptide antagonist at higher

concentrations can lead to inaccurate results. Visually inspect for precipitation. Peptides can

also adsorb to plasticware; using low-adsorption plates and tubes may mitigate this.

Q6: I am observing lower-than-expected potency or no antagonist activity in my calcium

mobilization assay. What should I check?

A6: If the antagonist appears inactive or weakly potent, consider the following troubleshooting

steps:

Confirm Agonist Response: First, ensure that your cells are responding robustly and

consistently to the vasopressin agonist alone. If the agonist response is weak or absent,

troubleshoot the cell line, agonist integrity, or the assay protocol itself.

Verify Antagonist Concentration and Integrity: Double-check the calculations for your

antagonist dilutions. The peptide may have degraded due to improper storage, handling, or

multiple freeze-thaw cycles. Consider verifying the peptide's integrity via HPLC-MS.

Common degradation pathways for peptides include oxidation and deamidation.

Check for Disulfide Bond Reduction: The disulfide bridge is crucial for the activity of many

vasopressin analogs.[7] The presence of reducing agents in your cell culture media or assay

buffers could potentially reduce this bond, leading to a loss of activity.

Receptor Expression Levels: The cell line used must express a sufficient number of V1A

receptors. Low receptor density can lead to a weak signal window, making it difficult to

accurately measure antagonism.
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Calcium Dye Loading Issues: Inadequate loading of the calcium-sensitive dye (e.g., Fluo-4

AM) can result in a poor signal. Ensure the loading time and temperature are optimal for your

cell line and that the dye is not expired. The presence of serum during dye loading can also

interfere with the process.

In Vivo Experiment Issues
Q7: The antagonist shows good in vitro activity but has a limited or no effect in my in vivo

model. Why might this be?

A7: The transition from in vitro to in vivo is often challenging for peptide-based drugs. A

discrepancy in efficacy can be due to:

Poor Bioavailability and Stability: Peptides are susceptible to rapid degradation by proteases

in the bloodstream and tissues, leading to a short half-life.[8] This is a primary reason for

poor in vivo efficacy.

Pharmacokinetics (PK): The antagonist may be rapidly cleared from circulation, preventing it

from reaching the target tissue at a sufficient concentration for a sustained period. A detailed

PK study is often necessary to determine the optimal dosing regimen.

Route of Administration and Formulation: The method of administration (e.g., intravenous,

subcutaneous, intraperitoneal) and the vehicle used can dramatically affect the peptide's

distribution and bioavailability. For example, a common vehicle for V1A antagonists in mice is

a solution containing DMSO, Tween 80, and water.[9]

Tissue Penetration: The peptide may not efficiently penetrate the target tissue or cross

biological barriers (e.g., the blood-brain barrier) to reach the V1A receptors.

Quantitative Data Summary
The following tables summarize the available quantitative data for (d(CH2)51,Tyr(Me)2,Arg8)-
Vasopressin.
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Parameter Value Receptor
Assay

Conditions
Reference(s)

IC50 5 nM Vasopressin V1A

Inhibition of

vasopressin-

induced

intracellular

calcium increase

[2][5]

IC50 30 nM Oxytocin

Inhibition of

oxytocin-induced

intracellular

calcium increase

[2][5]

pA2 6.71 Vasopressin V1A

Specific

antagonist

activity

[1]

Note: IC50 values can be highly dependent on the specific cell line and assay conditions used.

Detailed Experimental Protocols
Protocol 1: V1A Receptor Radioligand Binding Assay
(Competitive)
This protocol describes a competitive binding assay to determine the affinity (Ki) of

(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin for the V1A receptor using a radiolabeled ligand.

Materials:

Cell Membranes: Membranes prepared from a cell line stably expressing the human V1A

receptor (e.g., HEK293, CHO, 1321N1 cells).[3][8]

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) or a suitable radioiodinated V1A

antagonist.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
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Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Test Compound: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin at various concentrations.

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Arginine

Vasopressin.

96-well filter plates (e.g., GF/C) and a vacuum manifold.

Scintillation fluid and a scintillation counter.

Methodology:

Reagent Preparation: Prepare serial dilutions of the test compound and the non-specific

binding control in assay buffer. Dilute the radioligand in assay buffer to the desired final

concentration (typically at or below its Kd).

Assay Setup: In a 96-well plate, add in the following order:

Assay Buffer

Test compound or vehicle control or non-specific binding control.

Radioligand.

Cell membranes (typically 5-20 µg of protein per well).

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation

to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a

vacuum manifold.

Washing: Wash the filters multiple times (e.g., 3x) with cold wash buffer to remove unbound

radioligand.

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity

using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the log concentration of the test

compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The

Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay (Fluo-4)
This protocol outlines a functional assay to measure the antagonist activity of

(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin by monitoring changes in intracellular calcium.

Materials:

Cell Line: A cell line endogenously or recombinantly expressing the V1A receptor (e.g.,

HEK293, CHO).

Culture Medium: Appropriate growth medium for the chosen cell line.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Fluo-4 AM Dye-Loading Solution: Fluo-4 AM dissolved in DMSO and then diluted in assay

buffer, often with an additive like Pluronic F-127 to aid dispersion.

Test Compound: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin at various concentrations.

Agonist: Arginine Vasopressin (AVP).

96- or 384-well black, clear-bottom assay plates.

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

Cell Plating: Seed the cells into the assay plates at an optimized density (e.g., 40,000-80,000

cells/well for a 96-well plate) and allow them to adhere overnight.[10]

Dye Loading:
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Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.

Remove the culture medium from the cells and add the dye-loading solution to each well.

Incubate the plate for approximately 1 hour at 37°C, followed by about 30 minutes at room

temperature, protected from light.[10]

Compound Pre-incubation:

Carefully wash the cells with assay buffer to remove extracellular dye.

Add the various concentrations of the antagonist (or vehicle control) to the wells.

Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to

the receptors.

Fluorescence Measurement:

Place the assay plate into the fluorescence plate reader.

Establish a stable baseline fluorescence reading for several seconds.

Use the automated injector to add a fixed concentration of the AVP agonist (e.g., EC80) to

all wells.

Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission:

~525 nm) over time (e.g., for 1-2 minutes).[10]

Data Analysis: The antagonist effect is measured by the reduction in the peak fluorescence

signal induced by the agonist. Calculate the percentage of inhibition for each antagonist

concentration relative to the control wells (agonist only). Plot the percentage of inhibition

against the log concentration of the antagonist and fit the data to a sigmoidal dose-response

curve to determine the IC50 value.
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Caption: V1A Receptor Signaling Pathway and Point of Antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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